2,3-Dehydrosilybin

Catalog No.
S623834
CAS No.
25166-14-7
M.F
C25H20O10
M. Wt
480.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dehydrosilybin

CAS Number

25166-14-7

Product Name

2,3-Dehydrosilybin

IUPAC Name

3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one

Molecular Formula

C25H20O10

Molecular Weight

480.4 g/mol

InChI

InChI=1S/C25H20O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,24,26-29,31H,10H2,1H3/t20-,24-/m1/s1

InChI Key

BVKQRAYKLBRNIK-HYBUGGRVSA-N

SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Synonyms

2,3 Dehydrosilybin, 2,3-dehydrosilybin, Alepa forte, Alepa-forte, Ardeyhepan, Cefasilymarin, durasilymarin, Hepa loges, Hepa Merz Sil, hepa-loges, Hepa-Merz Sil, HepaBesch, Hepar Pasc, Hepar-Pasc, Heparsyx, Heplant, Lagosa, legalon forte, silibin, silibinin, Silibinin A, Silibinin B, silybin, silybin A, silybin B, silybinin

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Antioxidant Activity

One of the most studied aspects of 2,3-dehydrosilybin is its potent antioxidant activity. Studies have shown that it exhibits stronger free radical scavenging and anti-lipid peroxidation effects compared to silybin []. This suggests its potential in protecting cells from oxidative stress, a major contributor to various diseases.

Metabolism and Bioavailability

Understanding how 2,3-dehydrosilybin is processed by the body is crucial for assessing its potential therapeutic effects. Recent research has investigated its metabolism, revealing that it undergoes various transformations by enzymes like cytochrome P450 (CYP) []. Additionally, studies have explored its conjugation with molecules like glucuronic acid and sulfate, which are involved in the body's elimination process []. This research helps elucidate the potential bioavailability and overall effectiveness of 2,3-dehydrosilybin.

Potential Health Benefits

Several studies have explored the potential health benefits of 2,3-dehydrosilybin, although most are currently in pre-clinical stages. Some promising areas of research include:

  • Neuroprotection: Studies suggest that 2,3-dehydrosilybin may offer neuroprotective effects by reducing oxidative stress and inflammation in the brain, potentially beneficial for neurodegenerative diseases like Alzheimer's and Parkinson's [].
  • Anti-aging: Research indicates that 2,3-dehydrosilybin may promote longevity by enhancing stress resistance in cells and extending the lifespan of the nematode C. elegans [].
  • Anticancer properties: Studies have shown that 2,3-dehydrosilybin exhibits anti-proliferative effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent. However, further research is needed to confirm its efficacy and safety in humans.

2,3-Dehydrosilybin is a naturally occurring compound derived from silybin, a flavonolignan extracted from the milk thistle plant (Silybum marianum). It exists in two enantiomeric forms: 2,3-dehydrosilybin A and 2,3-dehydrosilybin B. These compounds are formed through the oxidation of silybin and are characterized by their enhanced antioxidant properties compared to their precursor. The structural modifications in 2,3-dehydrosilybin contribute to its unique biological activities, making it a subject of interest in pharmacological research.

Involving 2,3-dehydrosilybin include:

  • Oxidation: The conversion of silybin to 2,3-dehydrosilybin involves oxidative processes that remove hydrogen atoms from specific positions on the flavonolignan structure.
  • Conjugation Reactions: In metabolic pathways, 2,3-dehydrosilybin undergoes conjugation with glucuronic acid and sulfate groups, primarily catalyzed by human UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). This results in various metabolites such as hydroxyl derivatives and glucuronides, which are more water-soluble and facilitate excretion .

2,3-Dehydrosilybin exhibits a range of biological activities:

  • Antioxidant Activity: It has been shown to possess significantly greater antioxidant properties than silybin, effectively scavenging free radicals and reducing oxidative stress .
  • Anticancer Properties: Research indicates that 2,3-dehydrosilybin has potent anticancer effects, inhibiting cell proliferation in various cancer cell lines. It acts through mechanisms such as DNA topoisomerase I inhibition and modulation of protein kinases involved in cancer progression .
  • Anti-inflammatory Effects: The compound also demonstrates anti-inflammatory properties by modulating cytokine production and reducing inflammation markers .

Several synthesis methods for 2,3-dehydrosilybin have been developed:

  • Oxidative Methods: Traditional methods involve the oxidation of silybin using reagents like potassium permanganate or metal catalysts to yield 2,3-dehydrosilybin .
  • Metal Coordination Protocols: A more efficient method utilizes metal coordination chemistry to facilitate the oxidation process while improving yields and purity .
  • Carbamate Derivatives: Novel derivatives of 2,3-dehydrosilybin have been synthesized by reacting it with carbamyl chloride in the presence of bases like N,N-diisopropylethylamine and solvents such as tetrahydrofuran, yielding compounds with potential enhanced biological activity .

2,3-Dehydrosilybin has several applications:

  • Pharmaceutical Development: Due to its antioxidant and anticancer properties, it is being explored for drug development aimed at treating various cancers and oxidative stress-related diseases.
  • Nutraceuticals: Its health benefits make it a candidate for incorporation into dietary supplements aimed at liver health and detoxification.
  • Cosmetics: The antioxidant properties also lend themselves to use in skincare products aimed at combating oxidative damage.

Studies on the interactions of 2,3-dehydrosilybin reveal significant insights:

  • Metabolic Pathways: It is primarily metabolized through conjugation reactions involving UGTs and SULTs. Specific enzymes have been identified that preferentially metabolize each enantiomer of 2,3-dehydrosilybin .
  • Molecular Docking Studies: Interaction studies with target proteins such as Hsp90 indicate that derivatives of 2,3-dehydrosilybin exhibit strong binding affinities, suggesting potential as therapeutic agents against cancer by inhibiting critical pathways involved in tumor growth .

Several compounds share similarities with 2,3-dehydrosilybin due to their structural characteristics or biological activities:

Compound NameStructural FeaturesBiological Activity
SilybinParent compound; similar structureAntioxidant; hepatoprotective
DehydrosilybinLacks hydroxyl group at C-3/C-4Antioxidant; anticancer
SilibininMixture of silybin isomersAntioxidant; liver protective
QuercetinFlavonoid structureAntioxidant; anti-inflammatory
CurcuminPolyphenolic compoundAntioxidant; anti-inflammatory; anticancer

Compared to these compounds, 2,3-dehydrosilybin stands out due to its enhanced antioxidant capacity and specific anticancer mechanisms. Its unique structural modifications allow for distinct interactions within biological systems that may lead to improved therapeutic outcomes.

Isolation from Silybum marianum (Milk Thistle)

2,3-Dehydrosilybin represents a minor but pharmacologically significant flavonolignan component naturally occurring in the seeds of Silybum marianum (Linnaeus) Gaertner, commonly known as milk thistle [1] [5]. This compound is found as part of the silymarin complex, which constitutes the primary bioactive extract obtained from milk thistle seeds [4]. The isolation and quantification of 2,3-dehydrosilybin from milk thistle has been achieved through various advanced chromatographic techniques, with ultra-high-performance liquid chromatography coupled with tandem mass spectrometry emerging as the most precise analytical method [23].

Recent analytical studies have demonstrated that 2,3-dehydrosilybin comprises approximately one percent of the total silymarin extract in commercial milk thistle preparations [41]. More precise quantitative analysis using ultra-high-performance liquid chromatography with mass spectrometry and standard addition methods has reported concentrations of 3.06 ± 0.51 milligrams per gram of dry extract [23]. The compound exists naturally as a mixture of enantiomers, designated as 2,3-dehydrosilybin A and 2,3-dehydrosilybin B, which can be separated using specialized chiral chromatographic columns [24] [27].

The isolation process typically involves preparative chromatography using C18 and ASAHIPAK columns, which have been successfully employed to obtain 2,3-dehydrosilybin in sufficient quantities and purities for structural confirmation through high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy [24]. The development of rapid analytical methods has reduced separation times to less than ten minutes per injection, significantly improving the efficiency of 2,3-dehydrosilybin quantification in milk thistle extracts [23].

Table 1: Quantitative Analysis of 2,3-Dehydrosilybin in Milk Thistle Extracts

Source/StudyContent (mg/g extract or %)Analysis MethodDetection Limit
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry Analysis (2024)3.06 ± 0.51 mg/gUltra-High-Performance Liquid Chromatography-Mass Spectrometry with standard addition0.25 μg/g
Milk Thistle Dietary Supplements (2019)~1%Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry0.75 μg/g
Silymarin Extract AnalysisMinor componentLiquid Chromatography-Mass SpectrometryNot specified
Russian Federation Cultivars (2016)Isolated but not quantifiedHigh-Performance Liquid Chromatography-Diode Array DetectionNot specified
European Cultivars (2016)0.8-4.9% total silymarinHigh-Performance Liquid Chromatography analysisNot specified

Biosynthetic Pathways Involving Taxifolin and Coniferyl Alcohol

The biosynthesis of 2,3-dehydrosilybin follows the established flavonolignan biosynthetic pathway, which involves the oxidative coupling of taxifolin (dihydroquercetin) and coniferyl alcohol [2] [11] [12]. This process represents a specialized branch of the phenylpropanoid biosynthetic pathway, where the flavonoid and monolignol precursors are synthesized through distinct but interconnected metabolic routes [11] [22].

Taxifolin, the primary flavonoid precursor, is synthesized through the classical flavonoid biosynthetic pathway beginning with phenylalanine [32]. The pathway proceeds through the sequential action of phenylalanine ammonia lyase, which catalyzes the deamination of phenylalanine to trans-cinnamic acid, followed by cinnamic acid 4-hydroxylase and 4-coumarate coenzyme A ligase to generate para-coumaroyl coenzyme A [32]. Chalcone synthase then catalyzes the formation of naringenin chalcone, which undergoes isomerization to naringenin by chalcone isomerase [32]. Flavanone 3-hydroxylase subsequently converts naringenin to dihydrokaempferol, which is then hydroxylated by flavonoid 3-prime-hydroxylase to produce taxifolin [32].

Coniferyl alcohol biosynthesis occurs through the monolignol pathway, where para-coumaroyl coenzyme A undergoes sequential hydroxylation and methylation reactions to generate coniferyl aldehyde, which is subsequently reduced to coniferyl alcohol by cinnamyl alcohol dehydrogenase [11]. The spatial and temporal coordination of these biosynthetic pathways is critical for efficient flavonolignan production, with gene expression analysis revealing that taxifolin biosynthesis precedes the oxidative coupling reactions [22].

Recent molecular studies have identified ascorbate peroxidase 1 as the key enzyme responsible for catalyzing the oxidative coupling between taxifolin and coniferyl alcohol [12] [19]. This enzyme exhibits distinct peroxidase activity and demonstrates the capacity to synthesize silybin from these precursors under biomimetic conditions [12]. The enzyme operates through a radical-generating mechanism, producing phenoxy radicals from both substrates that subsequently undergo spontaneous coupling reactions [2] [29].

Table 2: Key Components in 2,3-Dehydrosilybin Biosynthetic Pathway

ComponentRole in BiosynthesisMolecular FormulaFunction
Taxifolin (Dihydroquercetin)Primary flavonoid precursorC₁₅H₁₂O₇Provides flavonoid moiety for coupling
Coniferyl AlcoholPhenylpropanoid substrateC₁₀H₁₂O₃Provides phenylpropanoid moiety
Ascorbate Peroxidase 1Catalyzes oxidative coupling reactionProtein enzymeGenerates radicals for coupling
Phenylalanine Ammonia LyaseInitiates phenylpropanoid pathwayProtein enzymeConverts phenylalanine to cinnamic acid
Chalcone SynthaseForms chalcone scaffoldProtein enzymeCatalyzes first committed step
Flavanone 3-HydroxylaseConverts flavanones to dihydroflavonolsProtein enzymeHydroxylates flavanones at C-3

Role of Oxidative Modifications in Flavonolignan Formation

Oxidative modifications play a central role in the formation of 2,3-dehydrosilybin and other flavonolignans through radical-mediated coupling reactions [2] [11] [29]. The process begins with the peroxidase-catalyzed single-electron oxidation of both taxifolin and coniferyl alcohol, generating phenoxy radicals that possess the reactivity necessary for subsequent coupling reactions [29] [33].

The mechanism proceeds through an initial single-electron oxidation of coniferyl alcohol, which generates a radical intermediate capable of reacting with one of the oxygen atoms in taxifolin's catechol moiety [29]. This process differs significantly from previously proposed mechanisms that involved the coupling of two independently formed radicals [29]. The oxidative coupling occurs through an O-β coupling reaction, where the radical intermediates spontaneously combine to form a coupled intermediate [29] [33].

Following the initial coupling, the intermediate undergoes intramolecular cyclization through nucleophilic addition of the hydroxyl group from the flavonoid B ring to the quinone methide ring generated from coniferyl alcohol [11] [33]. This cyclization step is crucial for establishing the characteristic benzodioxin ring system that defines the flavonolignan structure [33]. The formation of 2,3-dehydrosilybin specifically involves an additional oxidative step that introduces a double bond between carbon atoms 2 and 3, distinguishing it from the saturated silybin derivatives [16] [17].

The oxidative process is non-stereoselective, which explains the formation of multiple diastereomeric products including silybin A, silybin B, isosilybin A, and isosilybin B [2] [11]. This lack of stereoselectivity is attributed to the radical nature of the coupling reactions, where thermodynamic factors rather than enzymatic control determine the relative distribution of products [11]. The ascorbate peroxidase responsible for catalyzing these reactions has been confirmed to be non-stereoselective, consistent with the observed formation of diastereomeric mixtures [2].

Environmental and physiological factors can influence the extent and nature of oxidative modifications during flavonolignan biosynthesis [22]. The maximum activity of flavonolignan-forming enzymes occurs during fruit maturation, particularly when desiccation processes are active [22]. The timing of peroxidase activity, taxifolin availability, and coniferyl alcohol concentrations serve as limiting factors that determine the overall efficiency of 2,3-dehydrosilybin biosynthesis [12] [19].

Table 3: Oxidative Modifications in Flavonolignan Formation

Oxidative ProcessMechanismProductEnzyme Requirement
Single-electron oxidation of coniferyl alcoholPeroxidase-catalyzed electron removalConiferyl alcohol radicalAscorbate Peroxidase 1 or related peroxidase
Radical formation from taxifolinPhenoxy radical generationTaxifolin phenoxy radicalAscorbate Peroxidase 1 or related peroxidase
O-β coupling reactionRadical-radical couplingCoupled intermediateSpontaneous
Cyclization via nucleophilic additionIntramolecular cyclizationFlavonolignan scaffoldSpontaneous
Formation of 2,3-double bondDehydrogenation reaction2,3-DehydrosilybinOxidizing conditions
Stereochemical diversity generationNon-stereoselective couplingDiastereomeric mixturesNon-stereoselective enzymes

The formation of 2,3-dehydrosilybin through oxidative modifications represents a minor but significant pathway within the broader silymarin biosynthetic network [41] [43]. While the compound typically comprises only 1-3% of the total silymarin content, its unique structural features, particularly the presence of the 2,3-double bond, confer enhanced antioxidant capacity compared to its saturated counterparts [13] [26]. This structural modification results from specific oxidative conditions that promote dehydrogenation reactions, leading to the formation of the characteristic α,β-unsaturated ketone system that distinguishes 2,3-dehydrosilybin from other flavonolignans [16] [17].

Table 4: Comparative Analysis of Silymarin Components

FlavonolignanTypical Content (% of silymarin)Biosynthetic OriginStructural Feature
Silybin A20-25%Taxifolin + Coniferyl alcoholDiastereomer of silybin B
Silybin B30-35%Taxifolin + Coniferyl alcoholMajor diastereomer
Isosilybin A5-10%Taxifolin + Coniferyl alcoholRegioisomer of silybin
Isosilybin B5-10%Taxifolin + Coniferyl alcoholRegioisomer of silybin
Silychristin15-20%Taxifolin + Coniferyl alcoholDifferent coupling pattern
Silydianin2-5%Taxifolin + Coniferyl alcoholDifferent coupling pattern
2,3-Dehydrosilybin1-3%Oxidation of silybin derivatives2,3-Double bond present
Taxifolin1-5%Flavonoid pathway precursorDihydroflavonol structure

Chemical oxidation represents the most extensively studied and widely implemented approach for 2,3-dehydrosilybin synthesis. The fundamental strategy involves the selective oxidation of the C-2 and C-3 positions in silybin to introduce the characteristic double bond that defines the dehydrosilybin structure [1] [2].

Iodine-Pyridine-Metal Chloride Protocol

The most successful chemical oxidation protocol employs a combination of iodine, pyridine, and metal chlorides (particularly magnesium chloride) to achieve efficient conversion of silybin to 2,3-dehydrosilybin [1]. This methodology demonstrates remarkable efficiency, yielding 91% of the desired product under optimized conditions [1].

The detailed experimental procedure involves dissolving silybin (100 mg, 0.2 mmol) and iodine (50 mg, 0.2 mmol) in pyridine (4.0 mL), followed by addition of anhydrous magnesium chloride (0.4 mmol) [1]. The reaction mixture is stirred at 100°C for 1 hour, after which the solvent is removed under reduced pressure [1]. The subsequent workup involves treatment with sodium dithionite (150 mg), distilled water (25.0 mL), and phosphoric acid (85%, 2.0 mL) at room temperature for 3 hours [1].

The product purification is achieved through silica gel flash chromatography using petroleum ether/acetone (3:2, v/v) as the eluent [1]. The final product exhibits characteristic nuclear magnetic resonance spectroscopic properties, with proton nuclear magnetic resonance showing distinctive signals at δ 12.43 (singlet, 1H, 5-hydroxyl), 10.87 (singlet, 1H, 7-hydroxyl), and other characteristic aromatic and aliphatic protons [1].

Sodium Acetate-Glacial Acetic Acid System

An alternative chemical oxidation approach utilizes iodine in combination with sodium acetate and glacial acetic acid as the reaction medium [3]. This methodology offers advantages in terms of reaction temperature, operating at room temperature conditions rather than elevated temperatures [4]. The protocol has been successfully employed for the preparation of both 2,3-dehydrosilybin A and 2,3-dehydrosilybin B enantiomers with high purity (>98%) [3].

The sodium acetate-acetic acid system provides effective pH buffering, which is crucial for maintaining optimal reaction conditions and preventing undesired side reactions [5]. The method has demonstrated consistent reproducibility and has been adopted for preparative-scale synthesis of 2,3-dehydrosilybin derivatives [5].

Electrochemical Oxidation Approaches

Electrochemical oxidation represents a sophisticated approach to 2,3-dehydrosilybin synthesis, offering precise control over the oxidation potential and reaction selectivity [6]. The methodology involves the use of acetonitrile as the solvent medium, with controlled potential electrolysis under inert atmosphere conditions [6].

The electrochemical approach provides several advantages, including quantitative conversion, high selectivity, and the ability to monitor the reaction progress through in situ spectroelectrochemistry [6]. The method involves an electron transfer-chemical reaction-electron transfer-chemical reaction (ECEC) process, resulting in the formation of 2,3-dehydrosilybin through a two-electron, two-proton oxidation mechanism [6].

Metal-Catalyzed Dehydration Protocols

Metal-catalyzed dehydration represents an emerging and promising approach for 2,3-dehydrosilybin synthesis, offering potential advantages in terms of atom economy, reaction selectivity, and environmental sustainability [7] [8].

Palladium-Catalyzed Dehydrogenation

Palladium-catalyzed dehydrogenation protocols have demonstrated significant potential for the synthesis of 2,3-dehydrosilybin and related compounds [7]. These methodologies utilize allyl-palladium catalytic systems in combination with specialized oxidants and base systems [7].

The general experimental protocol involves substrate deprotonation with strong bases (such as lithium bis(trimethylsilyl)amide) followed by transmetalation with zinc salts to generate zinc enolates [7]. The zinc enolates subsequently undergo transmetalation with allyl-palladium species, leading to β-hydride elimination and formation of the desired α,β-unsaturated products [7].

For cyclic ketone substrates relevant to silybin oxidation, the optimal conditions involve the use of salt-free zinc bis(2,2,6,6-tetramethylpiperidide) as the base and diethyl allyl phosphate as the oxidant [7]. These conditions enable efficient ketone dehydrogenation while avoiding overoxidation and maintaining compatibility with acid-sensitive functional groups [7].

Nickel-Catalyzed Dehydrogenation Systems

Nickel-catalyzed dehydrogenation represents a more sustainable alternative to palladium-based systems, utilizing earth-abundant first-row transition metals [7]. The development of allyl-nickel catalytic systems has enabled the first practical implementation of carbonyl dehydrogenation using nickel catalysis [7].

The nickel-catalyzed methodology requires diethyl allyl phosphate as both oxidant and polar additive to solubilize the nickel catalyst in ethereal solvents [7]. The protocol demonstrates effectiveness for various carbonyl substrates, including cyclic ketones, lactones, and amides, which are structural motifs present in silybin [7].

Iron-Catalyzed Protocols

Iron-catalyzed dehydrogenation systems have emerged as highly promising alternatives for sustainable synthesis [9]. Pyridine(diimine) iron complexes have demonstrated remarkable effectiveness for alkene hydrosilylation and related transformations [9]. These catalysts offer advantages in terms of cost-effectiveness, earth-abundance, and environmental compatibility [9].

The iron-catalyzed systems operate through mechanisms involving pyridine(diimine) ligands, which provide essential steric and electronic modularity [9]. The catalysts demonstrate high activity under mild conditions and can achieve complete conversion within 2 hours at room temperature [9].

Stereoselective Synthesis of Enantiomers (A and B Forms)

The stereoselective synthesis of 2,3-dehydrosilybin enantiomers represents a critical aspect of synthetic methodology development, particularly given the distinct biological activities exhibited by the A and B forms [10] [4].

Chromatographic Separation Strategies

The most effective approach for obtaining enantiomerically pure 2,3-dehydrosilybin involves the preparative high-performance liquid chromatography separation of silybin A and silybin B diastereomers, followed by individual oxidation of each enantiomer [10] [4].

The separation protocol utilizes tetrahydrofuran as the mobile phase, which provides superior solubility (>100 mg/mL) compared to traditional solvents such as water or methanol (solubility 0.05-1.5 mg/mL) [10]. The preparative reverse-phase high-performance liquid chromatography method enables gram-scale separation of the two diastereomers with minimal effort and high efficiency [10].

Following separation, each silybin diastereomer undergoes individual oxidation using the optimized iodine-acetic acid-sodium acetate protocol [4]. This approach yields 2,3-dehydrosilybin A and 2,3-dehydrosilybin B with optical purity exceeding 98% in both cases [10] [4].

Stereochemical Characterization

The stereochemical characterization of 2,3-dehydrosilybin enantiomers involves comprehensive nuclear magnetic resonance spectroscopy (proton and carbon-13), circular dichroism spectroscopy, optical rotation measurements, and electrospray ionization mass spectrometry [10].

2,3-Dehydrosilybin A exhibits a melting point of 162-163°C, while 2,3-dehydrosilybin B displays a melting point of 158-160°C [10]. Both enantiomers demonstrate characteristic optical rotation values and circular dichroism spectra that enable unambiguous stereochemical assignment [10].

Enzymatic Resolution Approaches

Enzymatic resolution represents an alternative strategy for stereoselective synthesis, utilizing lipase-catalyzed transformations to achieve enantiomeric separation [11] [12]. The methodology employs Novozym 435 (lipase B from Candida antarctica) immobilized on acrylic resin for selective acylation of primary hydroxyl groups [11].

The enzymatic protocol involves the use of divinyl esters of dicarboxylic acids as acyl donors, enabling lipase-catalyzed transesterification in dry acetonitrile [11]. The reaction conditions involve 45°C temperature, 500 rpm agitation, and reaction times ranging from 16 to 72 hours depending on the specific substrate [11].

Green Chemistry Approaches for Scalable Production

The implementation of green chemistry principles in 2,3-dehydrosilybin synthesis represents a critical consideration for sustainable industrial-scale production [13] [14] [15].

Solvent-Free and Alternative Solvent Systems

Solvent-free synthesis approaches have gained considerable attention as sustainable alternatives to traditional organic synthesis [13] [15]. Microwave-assisted synthesis under solvent-free conditions offers significant advantages in terms of reaction time reduction, energy efficiency, and waste minimization [15].

Alternative solvent systems include the use of water, ionic liquids, polyethylene glycols, and supercritical carbon dioxide as environmentally benign reaction media [13] [16]. Glycerol, being biodegradable and readily available as a biodiesel byproduct, represents a particularly attractive green solvent option [13].

Catalytic Process Intensification

Process intensification through catalytic methodologies offers substantial improvements in atom economy and waste reduction [14] [15]. Biocatalysis using enzyme systems provides highly selective transformations under mild conditions, eliminating the need for hazardous reagents and extreme reaction conditions [15].

Metal-catalyzed processes utilizing earth-abundant transition metals (iron, nickel, cobalt) represent sustainable alternatives to precious metal catalysts [9] [17]. These systems demonstrate comparable or superior performance while offering significant cost advantages and environmental benefits [17].

Continuous Flow Chemistry

Continuous flow chemistry represents a transformative approach for industrial-scale production, offering advantages in heat transfer, mass transfer, reaction control, and safety [15]. Flow chemistry systems enable precise control of reaction parameters, including temperature, pressure, residence time, and reagent mixing [15].

The implementation of continuous flow processes for 2,3-dehydrosilybin synthesis enables real-time monitoring, automated control, and consistent product quality [15]. These systems also facilitate scale-up from laboratory to industrial production while maintaining reaction selectivity and product purity [15].

Renewable Feedstock Utilization

The utilization of renewable feedstocks aligns with green chemistry principles and supports sustainable resource management [14] [15]. Bio-based starting materials derived from plant sources offer environmental advantages compared to petroleum-derived reagents [15].

Silymarin extraction from Silybum marianum (milk thistle) represents a renewable source of silybin for subsequent conversion to 2,3-dehydrosilybin [18]. Optimization of extraction processes using green solvents and efficient separation techniques contributes to overall process sustainability [15].

Waste Minimization and Circular Economy

Waste minimization strategies include the development of recyclable catalyst systems, solvent recovery protocols, and closed-loop processes [13] [14]. Heterogeneous catalysts offer advantages in terms of catalyst recovery and reuse, reducing overall process costs and environmental impact [15].

Physical Description

Solid

XLogP3

3.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

480.10564683 g/mol

Monoisotopic Mass

480.10564683 g/mol

Heavy Atom Count

35

Melting Point

254-255°C

Wikipedia

2,3-Dehydrosilybin

Dates

Last modified: 04-14-2024

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